N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-((3-(1-Ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic compound known for its diverse applications in scientific research. The compound's unique structure enables it to interact with various molecular targets, making it a valuable tool in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of 1-Ethyl-1H-pyrazol-4-yl: The starting material is 4-ethylpyrazole, synthesized via alkylation of pyrazole.
Construction of 1,2,4-Oxadiazole: This moiety is formed by the reaction of hydrazine with ethyl oxalyl chloride to yield a hydrazide, which is then cyclized using appropriate cyclizing agents like phosphorous oxychloride.
Condensation Reaction: The 1,2,4-oxadiazole derivative is then linked to a benzamide derivative in the presence of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide).
Industrial Production Methods: For large-scale production, these synthetic routes are optimized to maximize yield and purity while minimizing cost and environmental impact. Key parameters such as temperature, reaction time, and solvent choice are finely tuned to achieve industrial efficiency.
Chemical Reactions Analysis
Types of Reactions: N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: This reaction often occurs at the pyrazolyl ring, with reagents like peracids or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminium hydride can reduce functional groups within the compound.
Substitution: Halogen atoms (in the trifluoromethyl group) can be substituted with nucleophiles in the presence of catalysts.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminium hydride.
Substitution reagents: Nucleophiles like amines and thiols.
Major Products Formed: The products of these reactions vary widely depending on the conditions but typically include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
This compound is utilized in several research areas:
Chemistry: Used as a probe to study reaction mechanisms and molecular interactions.
Biology: Investigates cellular processes and signaling pathways.
Medicine: Potential therapeutic agent for various diseases.
Industry: Component in the development of new materials and chemicals.
Mechanism of Action
Uniqueness and Similar Compounds: Compared to structurally related compounds like N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide, the ethyl substitution at the pyrazole ring endows unique properties such as enhanced binding affinity and specific reactivity profiles.
Comparison with Similar Compounds
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide
N-((3-(1-ethyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(fluoromethyl)benzamide
This should give you a comprehensive overview of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide. Fascinating stuff, huh?
Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2/c1-2-24-9-10(7-21-24)14-22-13(26-23-14)8-20-15(25)11-5-3-4-6-12(11)16(17,18)19/h3-7,9H,2,8H2,1H3,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHHISNBUSZUGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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